Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate
Overview
Description
“Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.21900 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is represented by the formula C9H14N2O3 . Unfortunately, the specific structural details are not available in the searched resources.Scientific Research Applications
Fluorescent Sensing
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate has been investigated for its photochemical properties. It was reported that hydroxypyrazole-based ligands, which are structurally related to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, can function as fluorescent sensors. Specifically, these ligands demonstrate an ability to coordinate with Zn(II) ions, leading to significant changes in their emission spectra. This property makes them potentially useful as ratiometric fluorescent sensors (Formica et al., 2018).
Coordination Chemistry
Research on tert-butyl pyrazolyl derivatives has explored their coordination chemistry. A study involving homoscorpionate ligands containing tert-butyl groups, similar in structure to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, revealed that these ligands maintain consistent coordination chemistry compared to their non-tert-butyl analogs. Such findings are significant in the context of developing complex metal-ligand systems for various applications (Rheingold et al., 2003).
Synthesis of Complex Molecules
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate and its derivatives are valuable in the synthesis of complex organic molecules. For example, reactions involving tert-butyl acetates with alkenes have been shown to yield diverse structures. These synthesis pathways are crucial for developing new organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2004).
Molecular Recognition in Catalysis
The compound's derivatives have been examined for their roles in molecular recognition, particularly in Mn-catalyzed C-H oxidation processes. Studies have indicated that tert-butyl pyrazoles, closely related to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, can facilitate selective C-H oxidation by orienting substrates through hydrogen bonding. This capability is significant for the development of selective catalysts in organic synthesis (Balcells et al., 2009).
properties
IUPAC Name |
tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-11-5-7(12)4-10-11/h4-5,12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDLIVURBMRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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